1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

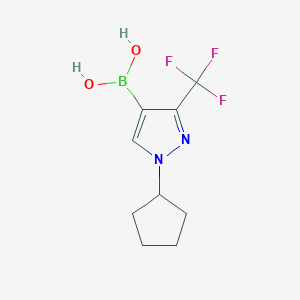

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H12BF3N2O2.

作用機序

Target of Action

The primary target of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, This compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from the boronic acid to a metal catalyst . The reaction conditions are generally mild and tolerant of various functional groups .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which This compound participates, is a key step in many synthetic pathways . This reaction enables the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used.

Result of Action

The molecular and cellular effects of This compound ’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is typically used in Suzuki–Miyaura reactions under mild conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

準備方法

The synthesis of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Boronic Acid Formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

化学反応の分析

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Substitution Reactions: The trifluoromethyl group and boronic acid moiety can participate in various substitution reactions, leading to the formation of diverse derivatives.

科学的研究の応用

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme inhibition and receptor binding studies.

Industry: Used in the development of advanced materials and as a reagent in various industrial processes

類似化合物との比較

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the trifluoromethyl group, which imparts unique properties to this compound.

3-(Trifluoromethyl)pyrazole: Similar in structure but without the boronic acid group, limiting its applications in cross-coupling reactions.

The presence of both the trifluoromethyl group and the boronic acid moiety makes this compound a versatile and valuable compound in various scientific and industrial applications.

生物活性

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its mechanism involves:

- Inhibition of Lactate Dehydrogenase (LDH) : Studies have shown that similar pyrazole derivatives inhibit LDH in cancer cell lines, leading to reduced lactate production and inhibited cell proliferation .

- Targeting Protein Kinases : The compound may interact with various kinases involved in cancer progression, potentially affecting pathways such as MAPK and PI3K/Akt .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrazole ring and substituents significantly impact biological activity. For instance:

- Trifluoromethyl Substitution : Enhances potency against certain cancer cell lines by improving binding affinity to target proteins.

- Cyclopentyl Group : Contributes to the overall hydrophobic character of the molecule, which can affect membrane permeability and interaction with lipid bilayers .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit cell growth in various cancer models. Notable findings include:

- Cell Lines Tested : MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) showed sub-micromolar inhibition of LDH activity, correlating with decreased cellular lactate output .

Case Studies

- Cancer Research : A study focusing on pyrazole derivatives highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models, suggesting potential for therapeutic applications .

- Diabetes Management : Similar compounds have been evaluated for their ability to inhibit α-glucosidase, indicating a possible role in managing postprandial hyperglycemia .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|---|

| This compound | LDH | <0.5 | MiaPaCa-2 (pancreatic) | Inhibition of lactate production |

| Similar Pyrazole Derivative | α-Glucosidase | 1.5 | Various diabetic models | Reduced postprandial glucose levels |

特性

IUPAC Name |

[1-cyclopentyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFERHZBESSKOMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。